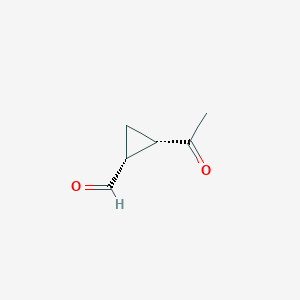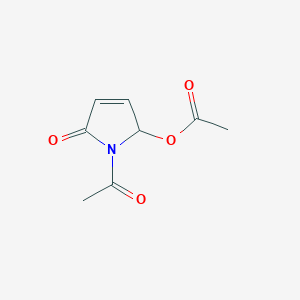
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester, commonly known as AOPP, is a small molecule that has gained significant attention in scientific research due to its potent antioxidant properties. AOPP is synthesized from the reaction of acetic anhydride and 2-acetylpyrrole in the presence of a catalyst. In
Mecanismo De Acción
AOPP exerts its antioxidant effects through a variety of mechanisms. It can directly scavenge free radicals, such as superoxide anions and hydroxyl radicals, by donating an electron to stabilize the radical. Additionally, AOPP can upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhances its antioxidant activity.
Efectos Bioquímicos Y Fisiológicos
AOPP has been shown to have a wide range of biochemical and physiological effects. It can protect against oxidative stress-induced damage to DNA, proteins, and lipids. Additionally, AOPP has been shown to improve mitochondrial function, reduce inflammation, and enhance cell survival. AOPP has also been shown to have neuroprotective effects and may have potential as a therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AOPP in lab experiments is its potent antioxidant activity. It can be used to protect cells and tissues against oxidative stress-induced damage, making it a valuable tool for studying the effects of oxidative stress on cellular processes. Additionally, AOPP is relatively easy to synthesize, making it readily available for research purposes.
One limitation of using AOPP in lab experiments is that it may not accurately reflect the natural antioxidant defense mechanisms in cells and tissues. Additionally, AOPP may have different effects depending on the cell type and experimental conditions, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on AOPP. One area of interest is in developing AOPP-based therapies for diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of AOPP and its effects on different cell types and tissues. Finally, research is needed to develop more efficient synthesis methods for AOPP and to explore its potential as a biomarker for oxidative stress.
Métodos De Síntesis
AOPP is synthesized through the reaction of acetic anhydride and 2-acetylpyrrole in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is purified through recrystallization. The yield of AOPP is typically around 60-70%, making it a relatively efficient synthesis method.
Aplicaciones Científicas De Investigación
AOPP has been extensively studied for its potent antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress, which is implicated in a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, AOPP has been shown to have anti-inflammatory and anti-apoptotic effects, making it a promising therapeutic agent.
Propiedades
Número CAS |
175796-29-9 |
|---|---|
Nombre del producto |
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester |
Fórmula molecular |
C8H9NO4 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
(1-acetyl-5-oxo-2H-pyrrol-2-yl) acetate |
InChI |
InChI=1S/C8H9NO4/c1-5(10)9-7(12)3-4-8(9)13-6(2)11/h3-4,8H,1-2H3 |
Clave InChI |
IOYQGMFWPBBRBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=CC1=O)OC(=O)C |
SMILES canónico |
CC(=O)N1C(C=CC1=O)OC(=O)C |
Sinónimos |
2H-Pyrrol-2-one, 1-acetyl-5-(acetyloxy)-1,5-dihydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



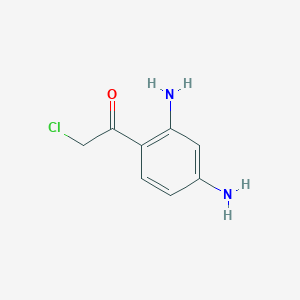



![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)
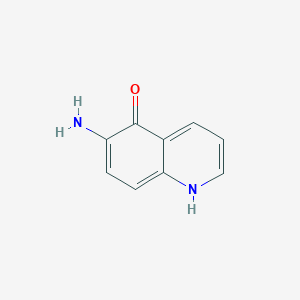
![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)
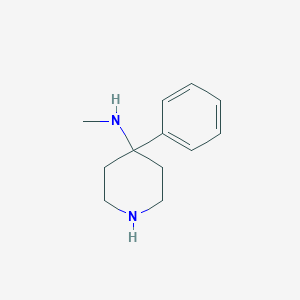


![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)

